Isoreserpinine - 482-95-1

Isoreserpinine

Catalog Number: EVT-14890629
CAS Number: 482-95-1
Molecular Formula: C22H26N2O4
Molecular Weight: 382.5 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Biosynthesis and Natural Occurrence

Biogenetic Pathways in Rauvolfia Species

Isoreserpinine belongs to the yohimbane subgroup of monoterpene indole alkaloids (MIAs), characterized by a pentacyclic structure formed through complex rearrangements of the universal precursor strictosidine. In Rauvolfia species (e.g., R. serpentina, R. tetraphylla), strictosidine undergoes deglucosylation by strictosidine β-D-glucosidase (SGD), producing a reactive aglycone that spontaneously rearranges into 4,21-dehydrogeissoschizine [1] [9]. This intermediate is subsequently reduced by medium-chain dehydrogenase/reductases (MDRs), notably yohimbane synthase (YOS), which catalyzes the stereospecific formation of the yohimbane core. Recent genomic studies of R. tetraphylla reveal that YOS generates a mixture of four diastereomers, including isoreserpinine, yohimbine, rauwolscine, and corynanthine [1].

Table 1: Distribution of Key Yohimbane Alkaloids in Rauvolfia Species

AlkaloidR. serpentinaR. tetraphyllaR. vomitoria
Isoreserpinine++++
Reserpine++++++
Ajmaline++-+
Yohimbine+++++++

(+ = low abundance; ++ = moderate; +++ = high; - = not detected) [1] [6] [8]

Isoreserpinine biosynthesis occurs primarily in root tissues, where MIA pathway genes exhibit tissue-specific expression clusters. Genome sequencing of R. tetraphylla confirms that genes encoding SGD, YOS, and cytochrome P450s are co-localized in metabolic gene clusters, facilitating efficient substrate channeling [1] [9].

Enzymatic Mechanisms of Indole Alkaloid Formation

The conversion of 4,21-dehydrogeissoschizine to isoreserpinine involves multi-step enzymatic modifications:

  • Reduction: YOS (an MDR) reduces dehydrogeissoschizine using NADPH as a cofactor, generating geissoschizine as the first stable yohimbane precursor [1].
  • Oxidative Rearrangement: Cytochrome P450 monooxygenases (CYP72 family) catalyze regiospecific C-C bond cleavage and ring rearrangements. For example, CYP72A1 in R. serpentina hydroxylates the C-16 position, triggering a cascade of ring expansions that form the characteristic E-ring of isoreserpinine [9].
  • Methylation: O-Methyltransferases (OMTs) add methyl groups to the C-17 or C-18 positions, enhancing structural diversity among yohimbane isomers [9].

Table 2: Key Enzymes in Isoreserpinine Biosynthesis

Enzyme ClassGene SymbolFunctionCofactors
Yohimbane synthaseRtYOS1Reduction of dehydrogeissoschizineNADPH
Cytochrome P450RsCYP72A1C-16 hydroxylation/scaffold rearrangementO₂, NADPH
O-MethyltransferaseRsOMT317-O-methylationSAM

(SAM = S-adenosyl methionine) [1] [9]

Alternative pathways exist: Geissoschizine synthase (GS) collaborates with vitrosamine synthase (VAS) to produce yohimbanes via heteroyohimbane intermediates, demonstrating enzymatic redundancy in Rauvolfia [1]. Endophytic microbes in R. serpentina (e.g., Bacillus spp.) also synthesize reserpine analogs, suggesting potential horizontal gene transfer or convergent evolution of MIA pathways [8].

Ecological Drivers of Secondary Metabolite Production

Isoreserpinine accumulation in Rauvolfia is dynamically regulated by environmental stressors:

  • Biotic Factors: Herbivory and fungal infections upregulate jasmonate signaling, inducing SGD and YOS expression. Field studies show a 2.3-fold increase in isoreserpinine in leaves damaged by insects [7] [8].
  • Abiotic Stresses:
  • Ultraviolet-B (UVB) Radiation: Enhances ROS production, activating antioxidant alkaloids like yohimbanes. UVB-exposed R. tetraphylla increases isoreserpinine by 40% within 72 hours [7].
  • Drought Stress: Reduces carbon allocation to alkaloids but elevates nitrogen-containing defenses. Under water deficit, root isoreserpinine increases 1.8-fold while terpenoids decline [7].
  • Elevated CO₂: Boosts photosynthetic carbon fixation, increasing precursor (secologanin) availability and isoreserpinine yield by 22–30% [7].

Climate change components interact synergistically: Combined high temperature (+4°C) and elevated CO₂ (700 ppm) amplify isoreserpinine production more than either factor alone due to transcriptional co-regulation of MIA genes [7].

Table 3: Impact of Environmental Stressors on Isoreserpinine Concentration

StressorExposure LevelChange in IsoreserpininePrimary Mechanism
UVB Radiation6 kJ/m²/day, 72 hrs+40%ROS-induced pathway activation
Drought30% soil moisture, 2 wks+180% (roots)Nitrogen redirection to alkaloids
Elevated CO₂700 ppm, 4 weeks+28%Enhanced secologanin production
High Temperature35°C, 1 week-15%Enzyme denaturation/reduced SGD activity

(Data synthesized from multiple studies on Rauvolfia species) [1] [7]

Evolutionarily, the structural diversity of yohimbanes like isoreserpinine reflects adaptive radiation within Rauvolfia species across tropical Asia. Genomic analyses indicate positive selection in CYP72 genes in populations from high-UV environments, underscoring their role in ecological adaptation [3] [9].

Properties

CAS Number

482-95-1

Product Name

Isoreserpinine

IUPAC Name

methyl (1R,15S,16S,20S)-6-methoxy-16-methyl-17-oxa-3,13-diazapentacyclo[11.8.0.02,10.04,9.015,20]henicosa-2(10),4(9),5,7,18-pentaene-19-carboxylate

Molecular Formula

C22H26N2O4

Molecular Weight

382.5 g/mol

InChI

InChI=1S/C22H26N2O4/c1-12-17-10-24-7-6-15-14-5-4-13(26-2)8-19(14)23-21(15)20(24)9-16(17)18(11-28-12)22(25)27-3/h4-5,8,11-12,16-17,20,23H,6-7,9-10H2,1-3H3/t12-,16-,17-,20+/m0/s1

InChI Key

KXEMQEGRZWUKJS-NHMRUBIDSA-N

Canonical SMILES

CC1C2CN3CCC4=C(C3CC2C(=CO1)C(=O)OC)NC5=C4C=CC(=C5)OC

Isomeric SMILES

C[C@H]1[C@@H]2CN3CCC4=C([C@H]3C[C@@H]2C(=CO1)C(=O)OC)NC5=C4C=CC(=C5)OC

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